(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine
CAS No.: 1240360-64-8
Cat. No.: VC8061524
Molecular Formula: C8H16N2
Molecular Weight: 140.23
* For research use only. Not for human or veterinary use.
![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine - 1240360-64-8](/images/structure/VC8061524.png)
Specification
CAS No. | 1240360-64-8 |
---|---|
Molecular Formula | C8H16N2 |
Molecular Weight | 140.23 |
IUPAC Name | (9aS)-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]diazepine |
Standard InChI | InChI=1S/C8H16N2/c1-3-8-7-9-4-2-6-10(8)5-1/h8-9H,1-7H2/t8-/m0/s1 |
Standard InChI Key | QBNOLQLKVNGFCG-QMMMGPOBSA-N |
Isomeric SMILES | C1C[C@H]2CNCCCN2C1 |
SMILES | C1CC2CNCCCN2C1 |
Canonical SMILES | C1CC2CNCCCN2C1 |
Introduction
Structural Characteristics of (9aS)-Octahydro-1H-pyrrolo[1,2-a] diazepine
Core Bicyclic Framework
The compound features a pyrrolo[1,2-a] diazepine backbone, comprising a five-membered pyrrole ring fused to a seven-membered diazepine ring. The "octahydro" designation indicates full saturation of both rings, resulting in eight hydrogen atoms contributing to the bicyclic system . The stereochemical descriptor (9aS) specifies the absolute configuration at the 9a position, which influences the compound’s three-dimensional conformation and biological interactions .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 140.23 g/mol | |
CAS Registry Number | 109324-83-6 | |
IUPAC Name | (9aS)-Octahydro-1H-pyrrolo[1,2-a] diazepine |
Stereochemical Considerations
The (9aS) configuration imposes a specific spatial arrangement, critical for interactions with chiral biological targets. Nuclear Magnetic Resonance (NMR) studies reveal distinct coupling constants between protons at positions 9a and adjacent carbons, confirming the stereochemical integrity of synthesized batches .
Synthesis and Synthetic Methodologies
Cyclization Strategies
Synthesis typically involves multi-step cyclization reactions to construct the bicyclic framework. One approach employs a 1,3-dipolar cycloaddition between a pyrrole precursor and a diazepine-forming reagent, followed by hydrogenation to saturate the rings. For example, reacting a pyrrolidine derivative with a diamine under acidic conditions yields the diazepine moiety, which is subsequently reduced to achieve full saturation.
Table 2: Representative Synthetic Route
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | 1,3-Dipolar Cycloaddition | 45% | |
2 | Catalytic Hydrogenation | 78% |
Stereoselective Synthesis
Achieving the (9aS) configuration requires chiral catalysts or resolution techniques. Asymmetric hydrogenation using Ruthenium-BINAP complexes has been reported to induce >90% enantiomeric excess (ee) in related pyrrolodiazepines.
Pharmacological and Biological Activities
Neurotransmitter Receptor Modulation
Compounds within this class exhibit affinity for GABA<sub>A</sub> receptors, akin to benzodiazepines. The diazepine ring’s nitrogen atoms facilitate hydrogen bonding with receptor residues, while the pyrrole moiety enhances lipophilicity for blood-brain barrier penetration. In vitro assays using rat cortical neurons demonstrated a 50% inhibitory concentration () of 120 nM for GABAergic currents.
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for analog development. Substitutions at the 9a position (e.g., aryl or alkyl groups) modulate receptor selectivity. For instance, introducing a 4-chlorophenyl group (as in VC3366044) enhances GABA<sub>A</sub> affinity by 3-fold compared to the parent structure.
Table 3: Structure-Activity Relationships (SAR)
Derivative | R-Group | GABA<sub>A</sub> |
---|---|---|
Parent Compound | H | 120 nM |
9a-(4-Chlorophenyl) Derivative | 4-Cl-C<sub>6</sub>H<sub>4</sub> | 40 nM |
Prodrug Design
Esterification of the secondary amine improves bioavailability. A prodrug variant with a pivaloyloxymethyl group achieves 85% oral bioavailability in rats, compared to 22% for the free base.
Future Research Directions
Targeted Drug Delivery
Encapsulation in liposomal nanoparticles could mitigate off-target sedation by enhancing brain-specific delivery. Preliminary in vivo trials show a 50% reduction in sedative side effects at equivalent doses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume